3,6-dichloro-N-[3-(2-fluorophenyl)-1,2-oxazol-5-yl]pyridine-2-carboxamide
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Overview
Description
3,6-dichloro-N-[3-(2-fluorophenyl)-1,2-oxazol-5-yl]pyridine-2-carboxamide is a complex organic compound that features a pyridine ring substituted with chlorine atoms and a carboxamide group. This compound also contains an oxazole ring fused with a fluorophenyl group. The unique structure of this compound makes it of interest in various fields of scientific research, particularly in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dichloro-N-[3-(2-fluorophenyl)-1,2-oxazol-5-yl]pyridine-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving a suitable aldehyde and ammonia or an amine.
Chlorination: The chlorination of the pyridine ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction involving a suitable carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3,6-dichloro-N-[3-(2-fluorophenyl)-1,2-oxazol-5-yl]pyridine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms on the pyridine ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3,6-dichloro-N-[3-(2-fluorophenyl)-1,2-oxazol-5-yl]pyridine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and potential biological activity.
Materials Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.
Biological Research: The compound can be used as a tool to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of 3,6-dichloro-N-[3-(2-fluorophenyl)-1,2-oxazol-5-yl]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 3,6-dichloro-N-[3-(2-chlorophenyl)-1,2-oxazol-5-yl]pyridine-2-carboxamide
- 3,6-dichloro-N-[3-(2-bromophenyl)-1,2-oxazol-5-yl]pyridine-2-carboxamide
- 3,6-dichloro-N-[3-(2-methylphenyl)-1,2-oxazol-5-yl]pyridine-2-carboxamide
Uniqueness
The presence of the fluorophenyl group in 3,6-dichloro-N-[3-(2-fluorophenyl)-1,2-oxazol-5-yl]pyridine-2-carboxamide distinguishes it from similar compounds. This fluorine substitution can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a unique and valuable compound for research and development.
Properties
IUPAC Name |
3,6-dichloro-N-[3-(2-fluorophenyl)-1,2-oxazol-5-yl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2FN3O2/c16-9-5-6-12(17)19-14(9)15(22)20-13-7-11(21-23-13)8-3-1-2-4-10(8)18/h1-7H,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWAXJEWYBUDHPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=C2)NC(=O)C3=C(C=CC(=N3)Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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